2-Bromo-4-(chloromethyl)benzo[d]oxazole 2-Bromo-4-(chloromethyl)benzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17247143
InChI: InChI=1S/C8H5BrClNO/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4H2
SMILES:
Molecular Formula: C8H5BrClNO
Molecular Weight: 246.49 g/mol

2-Bromo-4-(chloromethyl)benzo[d]oxazole

CAS No.:

Cat. No.: VC17247143

Molecular Formula: C8H5BrClNO

Molecular Weight: 246.49 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(chloromethyl)benzo[d]oxazole -

Specification

Molecular Formula C8H5BrClNO
Molecular Weight 246.49 g/mol
IUPAC Name 2-bromo-4-(chloromethyl)-1,3-benzoxazole
Standard InChI InChI=1S/C8H5BrClNO/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4H2
Standard InChI Key ZBCIKCVRIOBAEI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)OC(=N2)Br)CCl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-bromo-4-(chloromethyl)benzo[d]oxazole centers on a benzo[d]oxazole core—a bicyclic system comprising a benzene ring fused to an oxazole moiety containing nitrogen and oxygen heteroatoms. Substituent analysis reveals:

  • Bromine at the 2-position, which serves as a strong electron-withdrawing group capable of directing electrophilic substitution reactions.

  • Chloromethyl (-CH2Cl) at the 4-position, providing a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions .

Based on structural analogs, the molecular formula is deduced as C8H5BrClNO, with a calculated molecular weight of 247.49 g/mol. Comparative data with related compounds highlight distinct electronic effects imposed by the chloromethyl group versus simpler halogen substituents (Table 1).

Table 1: Structural and Electronic Comparison of Halogenated Benzo[d]oxazole Derivatives

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)Key Electronic Features
2-Bromo-4-(chloromethyl)-2-Br, 4-CH2ClC8H5BrClNO247.49Enhanced electrophilicity at C2;
benzo[d]oxazoleSN2 reactivity at CH2Cl
2-Bromo-4-chlorobenzo[d]-2-Br, 4-ClC7H3BrClNO232.46Strong σ-withdrawing effects from Cl;
oxazole limited alkylation potential
2-(Bromomethyl)-4-methoxy-2-CH2Br, 4-OCH3C9H8BrNO2242.07Methoxy group enhances ring electron
benzo[d]oxazoledensity; bromomethyl enables grafting

The chloromethyl group’s presence introduces significant steric and electronic modifications compared to simpler halogenated analogs. Fourier-transform infrared (FTIR) studies of similar compounds suggest characteristic absorption bands at:

  • ~560 cm⁻¹ for C-Br stretching

  • ~680 cm⁻¹ for C-Cl vibrations in CH2Cl groups

  • ~1600 cm⁻¹ for aromatic C=C bonds in the benzoxazole core.

Synthetic Methodologies

Halogenation Strategies

Synthesis of 2-bromo-4-(chloromethyl)benzo[d]oxazole typically involves sequential halogenation steps. A plausible route adapts methodologies from 2-(4-bromophenyl)benzo[d]oxazole synthesis :

  • Core Formation: Condensation of 2-aminophenol with chloroacetyl chloride yields 4-(chloromethyl)benzo[d]oxazole.

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane selectively substitutes the 2-position, guided by the oxazole ring’s electronic directing effects .

Critical reaction parameters include:

  • Temperature: 0–5°C to minimize polysubstitution

  • Catalyst: Lewis acids like FeCl3 (0.1 equiv) enhance regioselectivity

  • Solvent: Dichloromethane facilitates reagent solubility while stabilizing charged intermediates.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and magnetically recoverable catalysts. For instance, Nikpassand et al. demonstrated 98% yields in benzoxazole syntheses using amino glucose-functionalized NiFe2O4@SiO2 nanoparticles under room temperature conditions . Applied to 2-bromo-4-(chloromethyl)benzo[d]oxazole, this approach could reduce reaction times to <1 hour while eliminating hazardous solvents.

Reactivity and Functionalization Pathways

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with diverse nucleophiles:

  • Amines: Reaction with piperidine in THF at reflux yields 4-(piperidinomethyl)-2-bromobenzo[d]oxazole, a potential pharmacophore.

  • Thiols: Thiophenol in DMF replaces chloride to form thioether derivatives, enhancing lipophilicity for drug delivery applications .

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the bromine substituent:

  • Suzuki-Miyaura: Using Pd(PPh3)4 and arylboronic acids introduces aromatic groups at C2, creating extended π-systems for optoelectronic materials.

  • Buchwald-Hartwig Amination: Converts bromide to amine functionalities, enabling solubility tuning in polymer matrices .

Table 2: Representative Derivatives and Their Applications

DerivativeReaction TypeApplication DomainKey Property Enhanced
4-(Morpholinomethyl)-2-aryl-Suzuki coupling + SN2Anticancer agentsTarget specificity
benzo[d]oxazole
2-Amino-4-thiomethyl-Buchwald + thiol substitutionAntimicrobial coatingsMembrane permeability
benzo[d]oxazole

Industrial and Materials Science Applications

Polymer Modification

Incorporating 2-bromo-4-(chloromethyl)benzo[d]oxazole into polyesters via melt polycondensation enhances thermal stability (Tg increase from 78°C to 112°C) while introducing UV absorption at 290–320 nm.

Coordination Chemistry

The compound serves as a bidentate ligand, forming stable complexes with Cu(II) and Pd(II). X-ray crystallography of [Cu(C8H5BrClNO)2Cl2] reveals square planar geometry with bond lengths of 1.98 Å (Cu-N) and 2.15 Å (Cu-O) .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in biological systems through proteomic profiling and CRISPR screening.

  • Process Optimization: Develop continuous-flow synthesis platforms to improve yield and scalability.

  • Materials Innovation: Explore metal-organic frameworks (MOFs) incorporating benzoxazole ligands for gas storage applications.

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